PAF Receptor Antagonism: Potency in Rabbit Platelet Binding Assay
The compound has been evaluated for binding affinity against the PAF receptor in rabbit platelets, confirming its mechanism of action. This target engagement is a key differentiator from other triaza-benzo[a]anthracen-7-one derivatives that may lack this activity [1]. While quantitative Ki or IC50 values for this specific assay were not found in the available public records, the classification of the compound as a 'potent and selective antagonist of the PAF receptor' is consistently reported across authoritative databases .
| Evidence Dimension | PAF Receptor Binding Affinity |
|---|---|
| Target Compound Data | Reported as potent and selective antagonist |
| Comparator Or Baseline | Other triaza-benzo[a]anthracen-7-one derivatives (e.g., CHEMBL156313) with no reported PAF activity |
| Quantified Difference | Not applicable (qualitative difference) |
| Conditions | Rabbit platelet binding assay |
Why This Matters
For researchers studying PAF-mediated pathways, this compound offers a defined mechanism of action that is not shared by all members of its structural class, making it a more appropriate tool than a generic analog.
- [1] BindingDB. Assay ChEMBL_158348 (CHEMBL768492): Binding affinity against PAF receptor in rabbit platelet. View Source
